1-Propylimidazole-4-carboxamide
Description
1-Propylimidazole-4-carboxamide is a heterocyclic organic compound featuring an imidazole ring substituted with a propyl group at the 1-position and a carboxamide functional group at the 4-position. The propyl substituent in 1-Propylimidazole-4-carboxamide may influence its physicochemical properties, such as lipophilicity and metabolic stability, compared to derivatives with bulkier or more polar groups.
Properties
CAS No. |
129993-49-3 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-propylimidazole-4-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-2-3-10-4-6(7(8)11)9-5-10/h4-5H,2-3H2,1H3,(H2,8,11) |
InChI Key |
TYARCZZSGBIMLK-UHFFFAOYSA-N |
SMILES |
CCCN1C=C(N=C1)C(=O)N |
Canonical SMILES |
CCCN1C=C(N=C1)C(=O)N |
Synonyms |
1H-Imidazole-4-carboxamide,1-propyl-(9CI) |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Propylimidazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles. For example, the reaction of an amido-nitrile with a suitable catalyst under mild conditions can lead to the formation of the imidazole ring . Another approach involves the use of oxalic acid diethyl ester and ethyl chloroacetate in the presence of sodium ethylate, followed by cyclization and aromatization to yield the desired imidazole derivative .
Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency.
Chemical Reactions Analysis
1-Propyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine.
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Substitution: Halogenation reactions can introduce halogen atoms into the imidazole ring, leading to the formation of halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce bromo- or chloro-substituted imidazoles, which may have different biological activities compared to the parent compound .
Scientific Research Applications
1-Propyl-1H-imidazole-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties . This compound may also be used in the development of new drugs targeting specific enzymes or receptors.
In the industrial sector, imidazole derivatives are used as corrosion inhibitors, catalysts, and stabilizers in various chemical processes. Their ability to form stable complexes with metal ions makes them valuable in coordination chemistry and materials science .
Mechanism of Action
The mechanism of action of 1-Propylimidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, imidazole derivatives can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
The molecular pathways involved in the action of imidazole derivatives may include disruption of cellular processes, interference with DNA replication, or modulation of signal transduction pathways. The specific mechanism depends on the structure of the compound and its target .
Comparison with Similar Compounds
Key Differences :
- Metabolism : DIC undergoes partial biotransformation (1 unidentified metabolite in humans/dogs), while the propyl group could alter metabolic pathways, favoring hepatic CYP-mediated oxidation.
Pyrazole-1-carboximidamide Derivatives
Research Findings and Hypotheses
- Pharmacokinetics : Based on DIC data, 1-Propylimidazole-4-carboxamide may exhibit prolonged plasma half-life and higher tissue penetration due to its propyl group. Oral absorption could be more efficient than DIC, which shows variable and incomplete gastrointestinal uptake .
- Bioactivity: The carboxamide group in both DIC and pyrazole derivatives is critical for hydrogen-bond interactions with targets. However, the propyl substituent might reduce reactivity compared to DIC’s triazeno group, possibly shifting the mechanism from alkylation to receptor modulation.
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